1-Benzyl-3-fluoropiperidin-4-one
Description
1-Benzyl-3-fluoropiperidin-4-one (CAS: 475152-19-3) is a fluorinated piperidine derivative featuring a benzyl group at the nitrogen atom and a fluorine substituent at the 3-position of the piperidin-4-one ring. This compound is structurally characterized by a six-membered heterocyclic ring with a ketone group at position 4, a fluorine atom at position 3, and a benzyl moiety attached to the nitrogen atom. Its molecular formula is inferred to be C₁₂H₁₄FNO, with a molecular weight of 207.24 g/mol based on structurally analogous compounds (e.g., 1-(3-fluorobenzyl)piperidin-4-one, CAS: 155868-53-4) .
The compound is primarily utilized in pharmaceutical and organic chemistry research, particularly as a precursor or intermediate in the synthesis of bioactive molecules.
Properties
CAS No. |
475152-19-3 |
|---|---|
Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
4-benzyl-3-fluoropiperidin-2-one |
InChI |
InChI=1S/C12H14FNO/c13-11-10(6-7-14-12(11)15)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |
InChI Key |
CUPUEPQAZUIWQA-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C1=O)F)CC2=CC=CC=C2 |
Canonical SMILES |
C1CNC(=O)C(C1CC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-3-fluoropiperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, followed by fluorination at the 3-position using a fluorinating agent such as Selectfluor . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Benzyl-3-fluoropiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-fluoropiperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects. It may also interact with enzymes and receptors involved in pain perception and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-Benzyl-3-fluoropiperidin-4-one are compared below with five closely related piperidinone derivatives. Key differences in substituents, hazards, and applications are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Fluorinated derivatives (e.g., this compound) lack comprehensive hazard data, suggesting understudied toxicological profiles .
Benzyl vs.
Applications :
- Compounds like this compound and its analogues are critical in medicinal chemistry for developing kinase inhibitors or neuroactive agents, though specific applications are often proprietary .
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